N-(3-chloro-4-methylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with thiophen-2-ylmethyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the chloro and thiophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both chloro and thiophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and the combination of functional groups make it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18ClNOS |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNOS/c1-14-6-3-4-8-18(14)20(23)22(13-17-7-5-11-24-17)16-10-9-15(2)19(21)12-16/h3-12H,13H2,1-2H3 |
InChI Key |
QRFHWWCBPGKGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C)Cl |
Origin of Product |
United States |
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